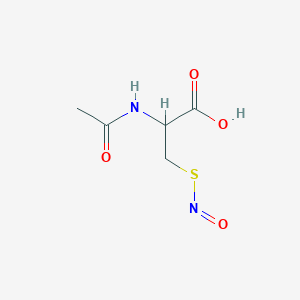
2-Acetamido-3-nitrososulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-nitroso-N-acetylcysteine: is a compound that belongs to the class of S-nitrosothiols. It is synthesized from N-acetylcysteine, a thiol-containing compound, and nitric oxide. S-nitroso-N-acetylcysteine is known for its ability to release nitric oxide, which plays a crucial role in various physiological processes, including vasodilation and muscle relaxation .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-nitroso-N-acetylcysteine is typically synthesized by reacting N-acetylcysteine with sodium nitrite under acidic conditions. The reaction involves the nitrosylation of the thiol group in N-acetylcysteine to form the S-nitroso compound .
Industrial Production Methods: While specific industrial production methods for S-nitroso-N-acetylcysteine are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with optimization for larger scale production. This includes controlling reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: S-nitroso-N-acetylcysteine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides and other oxidized products.
Reduction: It can be reduced back to N-acetylcysteine and nitric oxide.
Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as ascorbic acid or other antioxidants are used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Disulfides and other oxidized thiol derivatives.
Reduction: N-acetylcysteine and nitric oxide.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
S-nitroso-N-acetylcysteine has a wide range of applications in scientific research, including:
Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.
Biology: Investigated for its role in cellular signaling and regulation of redox states.
Medicine: Explored for its potential therapeutic effects, including its use as an antioxidant and in the treatment of cardiovascular diseases.
Industry: Used as an antibacterial agent in food preservation, particularly in meat products
Mechanism of Action
S-nitroso-N-acetylcysteine exerts its effects primarily through the release of nitric oxide. Nitric oxide is a signaling molecule that activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in vasodilation and muscle relaxation. Additionally, S-nitroso-N-acetylcysteine can inhibit platelet aggregation by increasing cyclic GMP levels and reducing intracellular calcium flux .
Comparison with Similar Compounds
- S-nitrosoglutathione
- S-nitrosocysteine
- S-nitroso-N-acetylpenicillamine
Comparison: S-nitroso-N-acetylcysteine is unique in its ability to release nitric oxide without the need for activation by heating, unlike some other S-nitrosothiols. It also shows greater efficacy as an antibacterial agent compared to sodium nitrite, making it a promising alternative in food preservation .
Properties
Molecular Formula |
C5H8N2O4S |
|---|---|
Molecular Weight |
192.20 g/mol |
IUPAC Name |
2-acetamido-3-nitrososulfanylpropanoic acid |
InChI |
InChI=1S/C5H8N2O4S/c1-3(8)6-4(5(9)10)2-12-7-11/h4H,2H2,1H3,(H,6,8)(H,9,10) |
InChI Key |
QTJKCQPXTOYYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CSN=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[[2-[2-[2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12297453.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12297455.png)
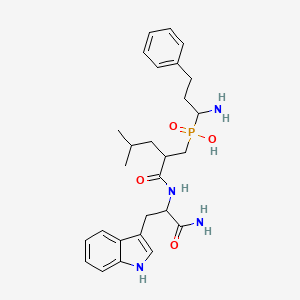
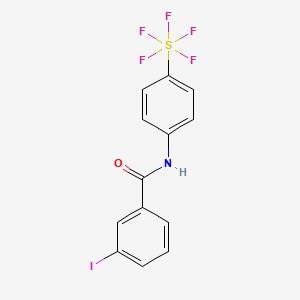
![2-[[2-[2-[[2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B12297479.png)
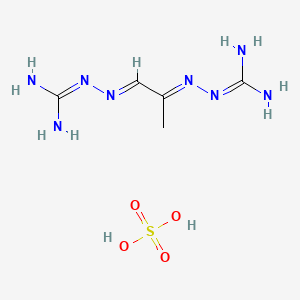
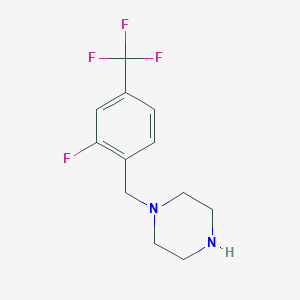
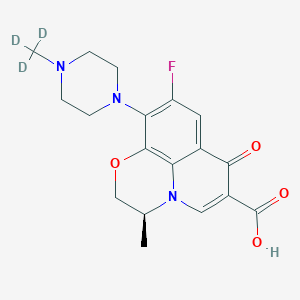

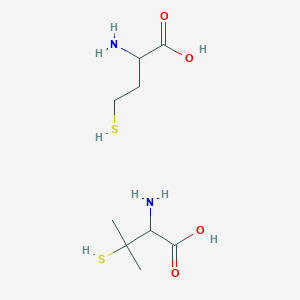
![Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12297518.png)
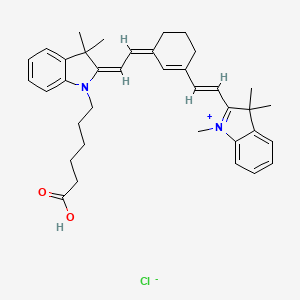
![(3aS,4R,6aS,7R,10R,10aR)-Octahydro-4,7-dimethyl-2H,10H-furo[3,2-i][2]benzopyran-8,10-diol 10-Acetate](/img/structure/B12297526.png)

